Cas no 96016-96-5 (2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride)

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a versatile heterocyclic compound used as a key intermediate in pharmaceutical synthesis and organic chemistry research. Its rigid isoindoline scaffold provides structural stability, making it valuable for constructing biologically active molecules. The hydrochloride salt form enhances solubility and handling properties, facilitating reactions in aqueous or polar solvents. This compound is particularly useful in medicinal chemistry for developing inhibitors, ligands, and peptidomimetics due to its ability to mimic peptide backbones. High purity grades ensure consistent performance in coupling reactions and other synthetic applications. Its well-defined reactivity profile allows for selective functionalization, supporting diverse drug discovery and material science applications.
2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride structure
96016-96-5 structure
Product Name:2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride
CAS No:96016-96-5
MF:C9H10ClNO2
MW:199.634201526642
MDL:MFCD11506100
CID:866874
PubChem ID:13381370
Update Time:2025-05-22

2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Isoindoline-1-carboxylic acid hydrochloride
    • 2,3-dihydro-1H-isoindole-1-carboxylic acid,hydrochloride
    • 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Hydrochloride
    • 1H-Isoindole-1-carboxylic acid,2,3-dihydro-,hydrochloride
    • 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-, hydrochloride (9CI)
    • 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
    • SY260536
    • (S)-2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
    • 2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
    • MFCD11506100
    • 2,3-Dihydro-1H-isoindole-1-carboxylic acid HCl
    • KPMLOVZNYPOQII-UHFFFAOYSA-N
    • 1,3-Dihydro-2H-isoindole-1-carboxylic acid, hydrochloride
    • Isoindoline-1-carboxylic acid HCl
    • AKOS015950755
    • 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
    • SB40324
    • 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-, hydrochloride
    • BS-24878
    • SCHEMBL16992064
    • SB35087
    • Y10427
    • EN300-159939
    • DB-111315
    • SB35096
    • (R)-2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
    • CS-0155918
    • MFCD28098114
    • DTXSID90538862
    • 96016-96-5
    • Isoindoline-1-carboxylicacidhydrochloride
    • 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride
    • MDL: MFCD11506100
    • Inchi: 1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H
    • InChI Key: KPMLOVZNYPOQII-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C2C(=CC=CC=2)CN1)O

Computed Properties

  • Exact Mass: 199.04000
  • Monoisotopic Mass: 199.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33000
  • LogP: 2.04630

2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  > 1 s, rt; 10 min, rt
Reference
Preparation of N-arylsulfonyl aryl aza-bicyclic derivatives as potent cell adhesion inhibitors
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Potassium bisulfate ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  72 h, reflux
Reference
Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates
Moran-Ramallal, Roberto; Gotor-Fernandez, Vicente; Laborda, Pedro; Sayago, Francisco J.; Cativiela, Carlos; et al, Organic Letters, 2012, 14(7), 1696-1699

Production Method 3

Reaction Conditions
Reference
Synthesis of the 5H-pyrrolo[2,1-a]isoindole ring with 1,3-dipolar cycloaddition reactions
New, J. S.; Yevich, J. P., Journal of Heterocyclic Chemistry, 1984, 21(5), 1355-60

2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Raw materials

2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Preparation Products

2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96016-96-5)2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Order Number:A1046449
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:22
Price ($):261.0
Email:sales@amadischem.com

Additional information on 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride

2,3-Dihydro-1H-Isoindole-1-Carboxylic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 96016-96-5, commonly referred to as 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines the isoindole framework with a carboxylic acid group, rendering it versatile for various applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of bioactive compounds with therapeutic properties.

2,3-Dihydro-1H-isoindole serves as the core structure of this compound, characterized by a partially saturated bicyclic system. The hydrochloride salt form of the carboxylic acid derivative enhances its solubility and stability, making it more amenable for use in pharmaceutical formulations. Researchers have explored the synthesis of this compound through various methodologies, including cyclization reactions and hydrolysis processes. These studies have not only improved the synthesis efficiency but also opened avenues for further structural modifications to enhance its bioactivity.

One of the most promising applications of 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride lies in its potential as a lead compound in drug development. Recent findings suggest that this molecule exhibits significant antioxidant and anti-inflammatory properties, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate key cellular pathways has been explored in preclinical models, demonstrating its potential as a therapeutic agent.

The isoindole moiety in this compound plays a crucial role in its pharmacokinetic profile. Studies have shown that the hydrochloride salt form improves bioavailability, allowing for better absorption and distribution within the body. This characteristic is particularly advantageous in drug delivery systems where precise dosing and efficient targeting are critical. Furthermore, the compound's stability under physiological conditions ensures minimal degradation, enhancing its suitability for long-term therapeutic use.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride to various protein targets. These studies have identified potential interactions with enzymes involved in inflammation and oxidative stress pathways. Such insights are invaluable for designing derivatives with enhanced specificity and potency.

In conclusion, 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride represents a compelling molecule with diverse applications across multiple disciplines. Its unique structure, coupled with favorable pharmacokinetic properties, positions it as a valuable tool in both academic research and industrial drug development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96016-96-5)2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride
A1046449
Purity:99%
Quantity:1g
Price ($):261.0
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